
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides are a class of organic compounds widely studied for their diverse chemical and biological properties. They serve as key components in various applications, including pharmaceuticals, dyes, and catalysts. The specific compound likely shares common characteristics with other sulfonamides in terms of synthesis methods, molecular structure, and reactivity.
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. A study on a similar sulfonamide compound demonstrates the potential for diverse synthetic routes and the importance of protecting groups in the synthesis of complex molecules (McMurry et al., 1993). This suggests that the synthesis of the specified compound might also involve strategic use of protecting groups and selective reactions to install the propoxy and methoxy functionalities on the benzene ring.
Molecular Structure Analysis
Molecular structure analysis of sulfonamides reveals significant insights into their chemical behavior and reactivity. For instance, crystal structure studies can highlight the importance of non-covalent interactions such as hydrogen bonding and π-π stacking in determining the solid-state architecture of sulfonamide compounds (Karakaya et al., 2015). Such analyses are crucial for understanding the molecular basis of the compound's properties and reactivity.
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. Their reactivity can be explored through studies on similar compounds, indicating the potential for nucleophilic substitution reactions, annulation processes, and their use in the synthesis of heterocyclic compounds (Tan et al., 2014). This suggests the compound may also undergo diverse chemical transformations leading to a wide range of reaction products.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies on similar compounds provide a basis for predicting these properties, emphasizing the role of molecular interactions and the molecular framework in determining physical characteristics (Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic effects of substituents on the sulfonamide nitrogen and the aromatic system. Research on analogous compounds can shed light on how structural features affect these properties, potentially guiding the development of new materials and drugs (Abbasi et al., 2018).
References:
- McMurry, T., Brechbiel, M., Wu, C., & Gansow, O. (1993). Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid. Bioconjugate Chemistry, 4(3), 236-245.
- Karakaya, M., Sert, Y., Sreenivasa, S., Suchetan, P. A., & Çırak, Ç. (2015). Monomer spectroscopic analysis and dimer interaction energies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 169-177.
- Tan, G., Huang, X., Wu, Q., Zhang, L., & You, J. (2014). Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides. RSC Advances, 4, 49186-49189.
- Yıldız, M., Ünver, H., Erdener, D., & Iskeleli, N. O. (2010). Spectroscopic Studies and Crystal Structure. Journal of Chemical Crystallography, 40, 691-695.
- Abbasi, M., Abbasi, M., Hassan, M., Rehman, A.-u., Siddiqui, S. Z., Shah, S. A., Raza, H., & Seo, S. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study. PeerJ, 6.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide, have been explored in various studies. These compounds are synthesized and characterized using techniques such as UV–vis, FT-IR, NMR, and MALDI-TOF mass spectra, providing insights into their structural and chemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Photodynamic Therapy Applications
Some sulfonamide derivatives have shown potential in photodynamic therapy (PDT) applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II photosensitizers used in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Sulfonamide derivatives have been evaluated for their anticancer properties, with some compounds showing promising results against various cancer cell lines. Studies have identified specific sulfonamide compounds as potent cell cycle inhibitors, which have progressed to clinical trials for their antitumor activities (Owa et al., 2002).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of sulfonamide derivatives have been explored, with certain compounds demonstrating excellent antibacterial and antifungal properties. Additionally, some compounds have shown significant antioxidant potential, indicating their possible therapeutic applications beyond cancer treatment (Raghavendra et al., 2016).
Molecular Docking Studies
Molecular docking studies of sulfonamide derivatives provide insights into their potential biological activities and interactions with biological targets. These studies help in understanding the mode of action of these compounds at the molecular level and guiding the design of more potent derivatives for various therapeutic applications (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-3-9-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-2)13-8-10-22-12-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKXTGSJXHTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

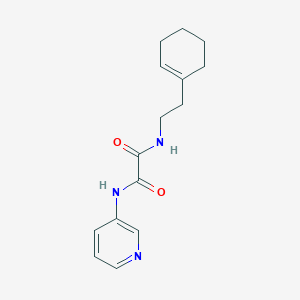
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)
![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)
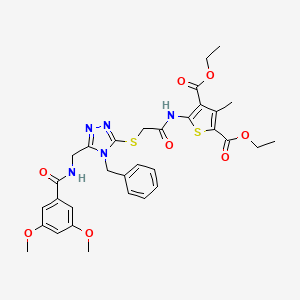
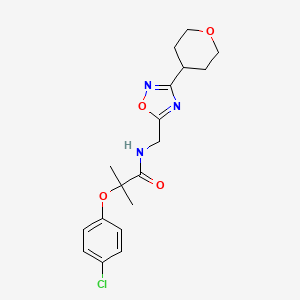
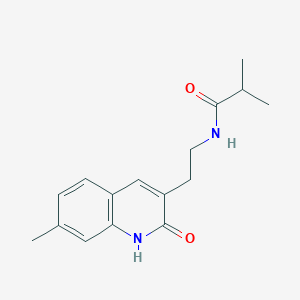
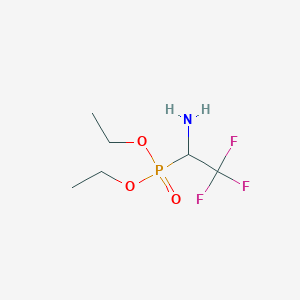
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
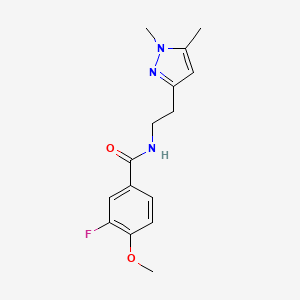
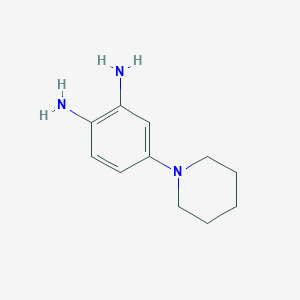
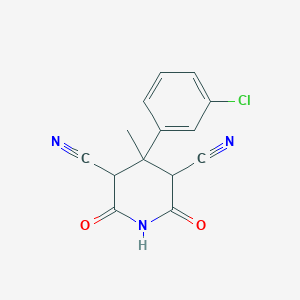
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
